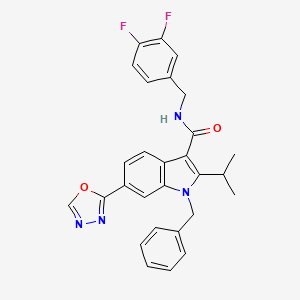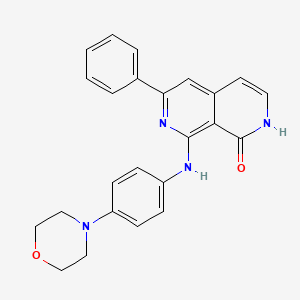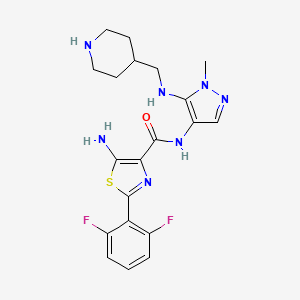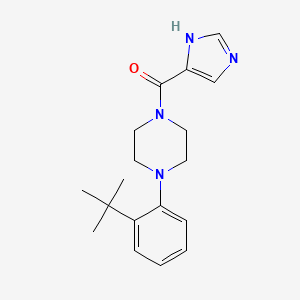![molecular formula C19H17N3O5 B10836830 [(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid](/img/structure/B10836830.png)
[(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8921389, 2” is a patented chemical entity known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural features, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8921389, 2” involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure to ensure high yield and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of “US8921389, 2” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
“US8921389, 2” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in the reactions of “US8921389, 2” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary based on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled .
Major Products Formed
The major products formed from the reactions of “US8921389, 2” depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
“US8921389, 2” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and industrial processes.
Mechanism of Action
The mechanism of action of “US8921389, 2” involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C19H17N3O5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(1-benzyl-5-hydroxy-3-methyl-2-oxo-1,7-naphthyridine-6-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H17N3O5/c1-11-7-13-14(22(19(11)27)10-12-5-3-2-4-6-12)8-20-16(17(13)25)18(26)21-9-15(23)24/h2-8,25H,9-10H2,1H3,(H,21,26)(H,23,24) |
InChI Key |
WGLKJEAEYYHYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NC=C2N(C1=O)CC3=CC=CC=C3)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)

![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)

![4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)
![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)

![ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B10836802.png)


![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-chlorophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836825.png)
![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)
